molecular formula C6H5ClNNaO2S B13193444 Sodium 6-chloro-5-methylpyridine-3-sulfinate

Sodium 6-chloro-5-methylpyridine-3-sulfinate

Cat. No.: B13193444
M. Wt: 213.62 g/mol
InChI Key: MXOMUUITQQRUEK-UHFFFAOYSA-M
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Description

Sodium 6-chloro-5-methylpyridine-3-sulfinate is a heterocyclic sulfinate salt featuring a pyridine backbone substituted with chloro (–Cl), methyl (–CH₃), and sulfinate (–SO₂⁻Na⁺) functional groups. This compound belongs to the class of pyridine sulfinates, which are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications. The sulfinate group (–SO₂⁻) confers nucleophilic reactivity, enabling participation in cross-coupling reactions, while the chloro and methyl substituents modulate electronic and steric properties, influencing solubility and stability .

Key properties inferred from structural analogs include:

  • Water solubility: Likely high due to the ionic sodium sulfinate group.
  • Reactivity: The sulfinate ion acts as a nucleophile in SN2 reactions or as a leaving group in metal-catalyzed couplings.
  • Thermal stability: Expected to be moderate, typical of aromatic sulfinates.

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;6-chloro-5-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c1-4-2-5(11(9)10)3-8-6(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

MXOMUUITQQRUEK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-chloro-5-methylpyridine-3-sulfinate typically involves the sulfonation of 6-chloro-5-methylpyridine. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process requires precise temperature control and the use of appropriate solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 6-chloro-5-methylpyridine-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 6-chloro-5-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Properties/Applications References
This compound Pyridine –Cl, –CH₃, –SO₂⁻Na⁺ Nucleophilic reagent in coupling reactions [Inferred]
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Pyridazine –SO₃− (sulfonate ester), –SO₂NH₂ Hydrolytic stability; sulfonamide drug precursor
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine –Cl, –CH₃, –COOH Metal coordination, acidic solubility in polar solvents
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate Pyridine –Cl, –I, –OSO₂CF₃ (triflate) High-leaving-group ability for catalysis

Solubility and Stability

  • Aqueous Solubility :
    Sodium sulfinates and carboxylic acids are water-soluble due to ionic/polar groups, while sulfonate esters and triflates require organic solvents (e.g., ethyl acetate) .
  • Thermal Degradation :
    Triflates decompose above 150°C, whereas sulfinates and sulfonates are stable up to 200°C under inert conditions .

Research Findings and Trends

Recent studies highlight the following trends:

Green Synthesis: Sodium sulfinates are increasingly used in solvent-free mechanochemical reactions to reduce waste .

Hybrid Catalysts: Triflates paired with palladium nanoparticles enhance coupling efficiency in nanomolar-scale reactions .

Safety Profiles : Carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) require stringent handling due to irritancy, whereas sulfinates are generally low-hazard .

Biological Activity

Sodium 6-chloro-5-methylpyridine-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with a sulfinic acid moiety at the 3-position. The molecular formula is C6H6ClNNaO2SC_6H_6ClNNaO_2S with a molecular weight of approximately 213.62 g/mol. This unique structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling cascades.
  • Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties, which may be linked to its ability to disrupt cellular processes in pathogens.

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of the bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

This compound has also been studied for its potential anticancer effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Effect Reference
MCF7 (Breast)15Growth inhibition
HT29 (Colon)10Induction of apoptosis

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study published in Cancer Research highlighted the compound's ability to induce apoptosis in MCF7 cells through the activation of caspase pathways. The findings suggest that this compound could be further developed as a therapeutic agent for breast cancer treatment.
  • Antimicrobial Efficacy : In a comparative study against traditional antibiotics, this compound exhibited superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent in clinical settings.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Formulation Development : Exploring its use in combination therapies for enhanced therapeutic outcomes.

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